1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyridine ring, a triazole ring, and a pyridazine ring. These structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecule contains several heterocyclic rings which are likely to influence its reactivity and interactions with other molecules. The presence of nitrogen in these rings may allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Bioactivity
1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone and its derivatives have been synthesized and explored for various bioactivities. Research has demonstrated that some sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties exhibit antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Development of Androgen Receptor Downregulators
Modifications of the piperazine nitrogen atom and the triazolopyridazine moiety in related compounds have led to the development of small-molecule androgen receptor downregulators like AZD3514. This compound is being evaluated in clinical trials for treating advanced prostate cancer (Bradbury et al., 2013).
Cytotoxicity and Binding Analysis
A compound synthesized using a click chemistry approach with 1-piperidin-1-yl ethanone as a starting material underwent cytotoxicity evaluation and binding analysis with human serum albumin. This study aimed to understand the pharmacokinetics for further biological applications (Govindhan et al., 2017).
Genotoxicity Studies
Investigations into the genotoxicity of similar compounds, including piperazin-1-yl-triazolopyridazine derivatives, have been conducted. These studies aim to understand the bioactivation pathways leading to mutagenicity and how modifications to the piperazine ring can mitigate these risks (Gunduz et al., 2018).
Antihistaminic Activity
Derivatives with cyclic amines, including piperidine and piperazine, have shown antihistaminic activity and inhibitory effects on eosinophil infiltration. These compounds are being explored for potential therapeutic applications in conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the outside of the cell to its nucleus.
Mode of Action
The compound interacts with its target, the serine/threonine-protein kinase B-raf, by binding to it. This interaction can lead to changes in the protein’s activity, potentially influencing cell growth and division . .
Biochemical Pathways
The downstream effects of these changes could include alterations in cell proliferation and potentially the development of certain diseases .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on cell growth and division, given its target . .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone at different dosages in animal models have not been reported
properties
IUPAC Name |
1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLCHLILDCTRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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